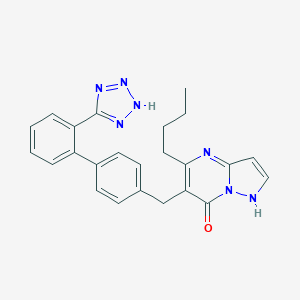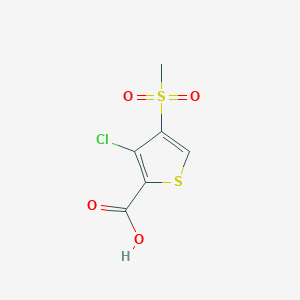
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves halogenation and reaction with alcohols or other nucleophiles to yield thiophene carboxylic acids and their derivatives. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates were obtained from methyl 3-hydroxythiophene-2-carboxylate through halogenation, leading to thiophene-2,4-diols and eventually to thiophene carboxylic acids upon further reactions (Corral & Lissavetzky, 1984). Additionally, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles, demonstrating a route to sulfonylthiophene carboxylates (Stephens et al., 1999).
Molecular Structure Analysis
Studies on related compounds have shown the significance of molecular structure in determining the chemical and physical properties of thiophene derivatives. For example, the crystal structure analysis of 6-methylsulfonate and 6-carboxylic acid derivatives of benzodioxin revealed insights into their conformation and potential reactivity (Irving & Irving, 1987).
Chemical Reactions and Properties
Reactions of thiophene derivatives vary widely, from acylaminomethylation to sulfonation, highlighting the versatility of these compounds in chemical synthesis. For instance, thiophene-2-carboxanilides reacted with chlorosulfonic acid to yield sulfonyl chlorides, demonstrating a pathway for introducing sulfonyl groups into thiophene derivatives (El-Sayed, 1998).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in material science and organic synthesis. Investigations into the structures of thiophene carboxylic acids and their derivatives provide valuable information for understanding and predicting their physical behavior (Buemi, 1989).
Chemical Properties Analysis
Thiophene derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to undergo various types of cycloadditions and other reactions. These properties are influenced by the thiophene core's electronic structure, as well as the nature and position of substituents on the thiophene ring. The synthesis and reactions of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives illustrate the chemical versatility of thiophene-based compounds (Santilli & Morris, 1979).
Scientific Research Applications
Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields . Here are some of the applications:
-
Medicinal Chemistry
- Thiophene-based analogs are potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEWQNWRWAMWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370937 |
Source


|
| Record name | 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | |
CAS RN |
175201-86-2 |
Source


|
| Record name | 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)

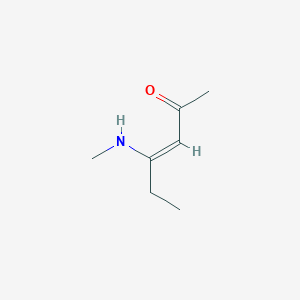
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
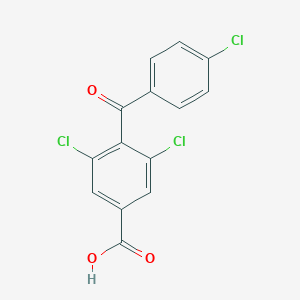
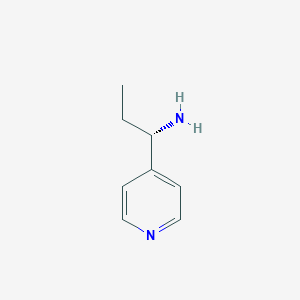
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)


